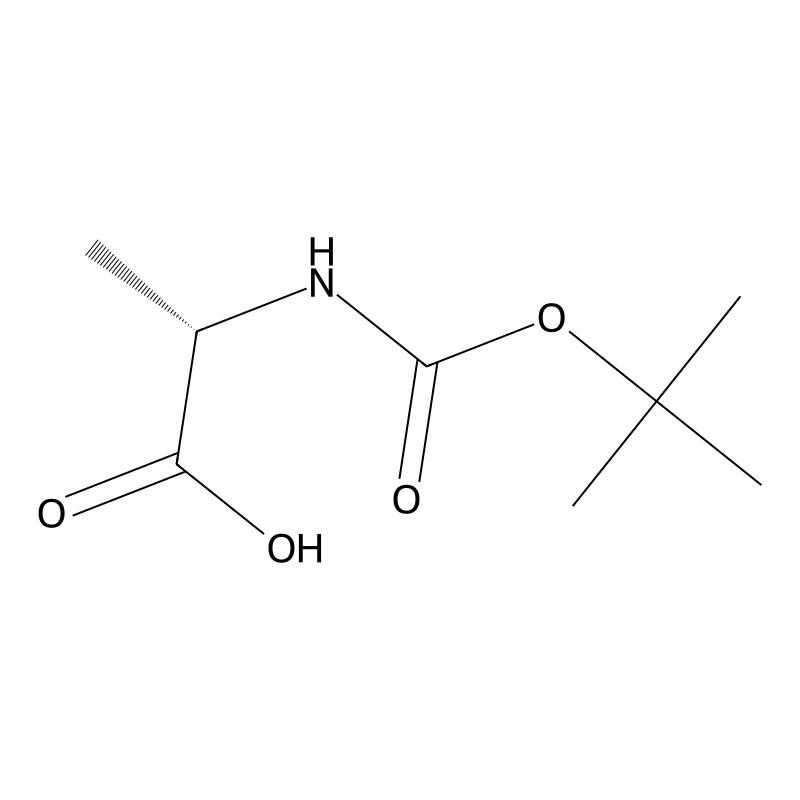

Boc-Ala-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-L-alanine in Peptide Synthesis

The primary application of Boc-L-alanine in scientific research lies in the field of peptide synthesis. Boc-L-alanine, also known as N-tert-Butoxycarbonyl-L-alanine, is a protected amino acid. This means a chemical group, the Boc group (tert-Butoxycarbonyl), is attached to the amino acid's amino group, making it unreactive. This property is crucial for peptide synthesis because it allows scientists to selectively control the formation of peptide bonds between amino acids. [, ]

During peptide synthesis, Boc-L-alanine acts as a building block. The Boc group ensures that only the carboxylic acid group of Boc-L-alanine reacts with the free amino group of another amino acid, forming the desired peptide bond. Once the peptide chain is built, the Boc protecting group can be removed under specific conditions, revealing the functional amino group of the L-alanine residue in the final peptide. This approach allows for the creation of peptides with a defined sequence of amino acids, which is essential for studying protein function and developing new drugs. [, ]

Boc-Ala-OH, or N-(tert-butoxycarbonyl)-L-alanine, is a derivative of the amino acid alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection is crucial in synthetic organic chemistry as it prevents unwanted reactions during peptide synthesis. The molecular formula for Boc-Ala-OH is C₈H₁₅NO₄, and it has a molecular weight of approximately 175.21 g/mol .

- Acute Toxicity: No data readily available on acute oral, dermal, or inhalation toxicity.

- Flammability: Not readily flammable [2].

Data Source:

Please note:

- The absence of data for certain properties or hazards does not imply complete safety.

- Always consult the Safety Data Sheet (SDS) for Boc-

- Peptide synthesis: Facilitating the formation of various peptides by providing a stable amino acid building block.

- Drug development: Serving as an intermediate in synthesizing bioactive compounds and pharmaceuticals .

- Research: Used in studies involving protein engineering and modification.

Boc-Ala-OH itself does not exhibit significant biological activity but serves as an important building block in peptide synthesis. The resulting peptides can have various biological functions, including roles in signaling and enzyme activity . The alanine residue is known for its role in protein structure and function.

The synthesis of Boc-Ala-OH typically involves the reaction of L-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. This reaction can occur under both aqueous and anhydrous conditions, yielding high purity products .

General Reaction Scheme:- Starting Material: L-alanine

- Reagent: Di-tert-butyl dicarbonate

- Base: Triethylamine

- Conditions: Aqueous or anhydrous environment

- Product: N-(tert-butoxycarbonyl)-L-alanine

Interaction studies involving Boc-Ala-OH focus on its reactivity with other amino acids and its behavior during peptide bond formation. The presence of the Boc protecting group allows for selective reactions without interference from the amino group, making it an essential compound for studying peptide interactions and stability .

Boc-Ala-OH shares structural similarities with other Boc-protected amino acids but has unique characteristics due to its specific side chain and sterics. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-(tert-butoxycarbonyl)-D-alanine | C₈H₁₅NO₄ | D-alanine variant; used for studying stereochemistry |

| N-(tert-butoxycarbonyl)-glycine | C₆H₁₃NO₄ | Simplest amino acid; often used in peptide synthesis |

| N-(tert-butoxycarbonyl)-serine | C₈H₁₅NO₄ | Contains hydroxyl group; important for phosphorylation studies |

Boc-Ala-OH stands out due to its specific role as an L-alanine derivative, which is vital for synthesizing peptides that require this particular amino acid configuration.

Boc-Ala-OH is characterized by its molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. The compound’s systematic IUPAC name is (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid, reflecting its stereospecific (S)-configuration at the alpha-carbon and the tert-butoxycarbonyl (Boc) protecting group bonded to the amino moiety.

Key Synonyms and Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 15761-38-3 | |

| Common Synonyms | Boc-L-alanine, N-Boc-L-alanine | |

| Linear Formula | C₈H₁₅NO₄ | |

| Chiral Center Configuration | S-configuration at C2 |

The Boc group (tert-butoxycarbonyl) shields the primary amine of alanine during synthetic operations, preventing unwanted side reactions. The carboxylic acid (-OH) remains unprotected, facilitating its activation for peptide coupling.

Historical Development and Context

The development of Boc-Ala-OH is intertwined with the broader adoption of the Boc protecting group in mid-20th-century peptide chemistry. Louis A. Carpino pioneered the Boc group in the 1950s as an acid-labile alternative to the benzyloxycarbonyl (Z) group, which required harsh hydrogenolysis for removal. The Boc group’s compatibility with solid-phase peptide synthesis (SPPS), introduced by R. Bruce Merrifield in 1963, revolutionized peptide assembly by enabling iterative deprotection and coupling cycles under mild acidic conditions.

The synthesis of Boc-Ala-OH typically involves reacting L-alanine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This method, refined over decades, ensures high yields and minimal racemization, making Boc-Ala-OH a staple in modern peptide laboratories.

Significance in Peptide Chemistry

Boc-Ala-OH’s utility arises from three key properties:

- Acid Lability: The Boc group is cleaved by trifluoroacetic acid (TFA) or hydrochloric acid (HCl), leaving acid-stable side-chain protections (e.g., benzyl groups) intact.

- Stereochemical Stability: The chiral integrity of L-alanine is preserved during protection and deprotection, critical for synthesizing biologically active peptides.

- Crystallinity: Boc-Ala-OH’s crystalline nature simplifies purification and handling, ensuring reproducibility in industrial and academic settings.

Applications in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Boc-Ala-OH serves as a building block for introducing alanine residues. The Boc group is removed selectively with TFA, enabling sequential elongation of peptide chains on resin supports. For example, in the synthesis of antimicrobial peptides, Boc-Ala-OH’s reliability ensures high-fidelity incorporation of alanine at designated positions.

Structural Classification and Characterization

Molecular Structure

Boc-Ala-OH consists of three structural domains:

- A tert-butoxycarbonyl group attached to the amino nitrogen.

- An L-alanine backbone with a chiral center at C2.

- A free carboxylic acid group at the C-terminus.

The compound’s stereochemistry is confirmed by its specific optical rotation, reported as −25.5° (c=2, acetic acid).

Spectroscopic Characterization

| Technique | Data | Source |

|---|---|---|

| ¹H NMR | δ 1.39 (s, 9H, Boc CH₃), δ 4.25 (q, 1H, α-CH), δ 6.5 (bs, 1H, NH) | |

| IR | 3320 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, Boc) | |

| Melting Point | 81–85°C |

X-ray crystallography reveals a hydrogen-bonded dimeric structure in the solid state, stabilized by interactions between the carboxylic acid and Boc groups.

Molecular Formula and Weight

N-(tert-Butoxycarbonyl)-L-alanine, systematically named (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid, possesses the molecular formula C₈H₁₅NO₄ with a molecular weight of 189.21 g/mol [1]. The compound is registered under CAS number 15761-38-3 and EINECS number 239-847-8 [1]. The Beilstein/REAXYS number for this compound is 1726365 [1]. The exact mass of the molecule is determined to be 189.100108 g/mol through high-resolution mass spectrometric analysis [3].

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₅NO₄ |

| Molecular Weight (g/mol) | 189.21 |

| CAS Number | 15761-38-3 |

| EINECS Number | 239-847-8 |

| Chemical Name (IUPAC) | (2S)-2-[(tert-butoxycarbonyl)amino]propanoic acid |

| Beilstein/REAXYS Number | 1726365 |

Stereochemistry and Configuration

N-(tert-Butoxycarbonyl)-L-alanine exhibits L-configuration at the α-carbon, corresponding to the (S)-stereochemistry according to Cahn-Ingold-Prelog nomenclature [3]. The compound contains one defined stereocenter, which is the α-carbon bearing both the amino and carboxyl functional groups [3]. The stereochemical purity is typically maintained at high levels, with D-enantiomer content limited to ≤0.50% in commercial preparations [17]. The compound's chirality is fundamentally derived from the L-alanine backbone, where the methyl group, amino group, and carboxyl group are arranged in the characteristic L-configuration around the central carbon atom [14].

X-ray Crystallographic Analysis

Crystallographic studies of N-(tert-Butoxycarbonyl)-L-alanine and related compounds have provided valuable structural insights [9] [10]. Related crystallographic investigations of tert-butoxycarbonyl-protected peptides demonstrate that these compounds typically crystallize in orthorhombic or monoclinic space groups [9] [10]. Structural analysis reveals that the tert-butoxycarbonyl group adopts specific conformations that are stabilized through intramolecular and intermolecular hydrogen bonding networks [9]. The carbamate functionality shows characteristic bond lengths and angles consistent with sp² hybridization at the carbonyl carbon [10]. Crystal packing studies indicate that molecules are held together through hydrogen bonding interactions involving the carboxyl group and the carbamate nitrogen-hydrogen bond [9].

Physical Properties

Appearance and Physical State

N-(tert-Butoxycarbonyl)-L-alanine appears as a white to off-white powder or crystalline solid at room temperature [14] [17] [21]. The compound exists in a microcrystalline powder form when commercially prepared [7] [12]. The material demonstrates good crystalline properties and can be recrystallized from appropriate solvent systems to obtain pure, well-formed crystals [13] [21]. The physical appearance remains stable under proper storage conditions, maintaining its white coloration without significant discoloration over time [22].

Melting Point and Thermal Stability

The melting point of N-(tert-Butoxycarbonyl)-L-alanine is consistently reported in the range of 79-83°C across multiple sources [1] [4] [7] [14]. More precise measurements indicate a melting point range of 81-85°C under controlled conditions [14] [22]. The compound exhibits good thermal stability below its melting point, with decomposition occurring only at significantly elevated temperatures [4]. The boiling point is estimated at 320.9±25.0°C at 760 mmHg, though this represents a theoretical calculation as the compound typically decomposes before reaching its boiling point [4] [12]. Thermogravimetric analysis would be required to determine precise decomposition temperatures and thermal behavior patterns.

Solubility Profile

The solubility characteristics of N-(tert-Butoxycarbonyl)-L-alanine vary significantly depending on the solvent system employed [7] [12]. The compound demonstrates good solubility in polar aprotic solvents such as dimethyl sulfoxide and polar protic solvents including methanol [7] [12]. In acetic acid, the compound shows almost complete transparency, indicating excellent solubility [14]. The solubility in water is limited due to the hydrophobic nature of the tert-butyl group, though some dissolution occurs due to the ionic character of the carboxyl group [17]. Ethyl acetate provides good solubility for extraction and purification procedures [21]. Non-polar solvents such as hexane show poor solubility, which is expected based on the compound's amphiphilic nature [13].

| Solvent | Solubility |

|---|---|

| Dimethyl sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

| Acetic acid | Almost transparent |

| Water | Limited solubility |

| Ethyl acetate | Good solubility |

| Hexane | Poor solubility |

Spectroscopic Properties

Infrared Spectroscopy Characteristics

Infrared spectroscopic analysis of N-(tert-Butoxycarbonyl)-L-alanine reveals characteristic absorption bands that confirm the presence of key functional groups [23] [24]. The spectrum displays prominent carbonyl stretching vibrations corresponding to both the carbamate and carboxylic acid functionalities [24]. The carbamate carbonyl typically appears around 1680-1700 cm⁻¹, while the carboxylic acid carbonyl stretch occurs in the range of 1700-1720 cm⁻¹ [24]. The N-H stretching vibration of the carbamate group is observed in the 3300-3500 cm⁻¹ region [24]. Characteristic C-H stretching vibrations from the methyl groups of the tert-butyl moiety appear in the 2900-3000 cm⁻¹ range [24]. The broad O-H stretch of the carboxylic acid group typically manifests as a broad absorption between 2500-3300 cm⁻¹ [24].

Nuclear Magnetic Resonance Spectral Analysis

Proton nuclear magnetic resonance spectroscopy of N-(tert-Butoxycarbonyl)-L-alanine provides detailed structural information [29]. The tert-butyl group appears as a characteristic singlet around 1.41 ppm, integrating for nine protons [29]. The α-proton attached to the chiral center typically resonates around 4.32 ppm as a quartet due to coupling with the adjacent methyl group [29]. The methyl group of the alanine residue appears as a doublet around 1.41 ppm, integrating for three protons [29]. The N-H proton of the carbamate group shows variable chemical shift depending on solvent and concentration, typically appearing around 5.19 ppm [29]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the carbonyl carbons, with the carbamate carbonyl and carboxylic acid carbonyl appearing in characteristic downfield regions . The quaternary carbon of the tert-butyl group and the methyl carbons provide additional structural confirmation .

Mass Spectrometry Fragmentation Patterns

Mass spectrometric analysis of N-(tert-Butoxycarbonyl)-L-alanine typically shows the molecular ion peak at m/z 189, corresponding to the molecular weight of the compound [23] [27]. Characteristic fragmentation patterns include loss of the tert-butyl group (M-57) and loss of the entire tert-butoxycarbonyl group (M-101) [27]. The base peak often corresponds to the alanine residue after complete loss of the protecting group [27]. Collision-induced dissociation studies reveal preferential fragmentation at the carbamate bond, consistent with the general behavior of tert-butoxycarbonyl-protected amino acids [27]. Additional fragment ions may include loss of carbon dioxide (M-44) from the carboxyl group and various rearrangement products depending on the ionization conditions employed [27].

Optical Properties

Specific Rotation and Chirality

The optical activity of N-(tert-Butoxycarbonyl)-L-alanine is a fundamental property that confirms its chiral nature and enantiomeric purity [1] [14] [31]. The specific rotation [α]₂₀/D is consistently measured at -25.0 ± 2.0 degrees when determined at a concentration of 2% in acetic acid [14] [17]. Some sources report slightly different values, such as -26 degrees under similar conditions, which may reflect minor variations in measurement protocols or sample purity [7] [12]. The negative specific rotation confirms the L-configuration of the alanine residue and distinguishes it from the D-enantiomer, which would exhibit a positive rotation of equivalent magnitude [16]. The optical rotation measurement is typically performed at the sodium D-line (589 nm) at 20°C, following standard polarimetric protocols [14] [22]. The consistency of optical rotation values across different sources validates the stereochemical integrity of the compound during synthesis and storage [31] [33]. Circular dichroism spectroscopy studies of related tert-butoxycarbonyl-protected amino acids demonstrate characteristic Cotton effects that provide additional confirmation of the absolute configuration [30] [35].

| Property | Value |

|---|---|

| Specific Rotation [α]₂₀/D (degrees) | -25.0 ± 2.0 |

| Measurement Conditions | c = 2, in acetic acid |

| Enantiomeric Configuration | L-configuration (S) |

| Optical Purity (D-enantiomer %) | ≤ 0.50 |

Direct Protection of L-Alanine

The direct protection approach represents the most straightforward methodology for synthesizing Boc-Ala-OH, involving the reaction of L-alanine with various protecting reagents under controlled conditions.

Boc Anhydride-Based Synthesis

The classical methodology employs di-tert-butyl dicarbonate (Boc anhydride) as the primary protecting reagent [2]. This approach follows a well-established mechanism where the amino group of L-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of Boc anhydride. The reaction proceeds through formation of a tetrahedral intermediate, followed by elimination of tert-butyl carbonate, which subsequently decomposes to carbon dioxide and tert-butoxide [3] [4].

The standard procedure involves dissolving L-alanine (89.1 g, 1.0 mol) in a 1:1 mixture of water and dioxane, followed by dropwise addition of Boc anhydride (235.3 g, 1.1 mol) at 0°C. Sodium hydroxide (4.0 g, 0.1 mol) is added to maintain pH between 8-9, which is critical for preventing racemization . The reaction mixture is stirred for 12-24 hours at room temperature, then acidified with citric acid to pH 2-3, extracted with ethyl acetate, and concentrated. Recrystallization from hexane/ethyl acetate yields Boc-Ala-OH with purity exceeding 99% by High Performance Liquid Chromatography analysis .

Key parameters for optimization include temperature control, pH management, and solvent selection. The reaction is mildly exothermic, requiring careful heat management during large-scale operations [5]. pH control is particularly crucial as values below 8 can lead to incomplete protection, while values above 10 may cause racemization of the stereogenic center .

Alternative Reagent Systems

Several alternative reagent systems have been developed to address limitations of the classical Boc anhydride method. The use of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst in tetrahydrofuran or acetonitrile provides enhanced reactivity and reduced reaction times [5] [6]. This system operates through formation of an acylpyridinium intermediate, which acts as a more reactive electrophile toward the amino group.

The water-mediated protection system represents a significant advancement in green chemistry applications [6]. This methodology utilizes water as the primary solvent with minimal acetone addition for Boc anhydride solubility. The reaction proceeds rapidly at room temperature, achieving 92-96% yields within 5-12 minutes [6]. The mechanism involves substrate-water hydrogen bonding at elevated temperatures, facilitating the protection reaction.

Solvent-free conditions using picric acid as a catalyst have demonstrated exceptional efficiency [7]. This approach eliminates organic solvent use entirely while maintaining high yields (85-95%) and short reaction times (10-30 minutes). The catalytic mechanism involves acid activation of the Boc anhydride, enhancing its electrophilicity toward nucleophilic attack by the amino group [7].

Aqueous Synthesis Approaches

Aqueous synthesis methodologies have gained prominence due to environmental considerations and process simplification. The water-based protection system operates on the principle that most N-Boc amino acid derivatives exhibit limited water solubility at room temperature but become miscible above 60°C [8].

The optimized aqueous procedure employs a water:acetone ratio of 95:5 to ensure Boc anhydride solubility while maintaining the green chemistry advantages of aqueous media [6]. Temperature control is critical, as the reaction initiates at 90°C with observable carbon dioxide evolution. The mechanism involves electrophilic activation of the carbonyl group and nucleophilic activation of the nitrogen atom, followed by hydroxide ion attack on the carboxyl group [8].

Process advantages include elimination of organic waste streams, simplified workup procedures, and reduced environmental impact. The aqueous system demonstrates excellent scalability, with consistent yields maintained from laboratory to pilot scale operations [6].

Green Chemistry Methods

Environmental sustainability has driven development of eco-friendly synthetic approaches for Boc-Ala-OH production. The malic acid-catalyzed system represents a breakthrough in sustainable protection chemistry [9]. This methodology operates under solvent-free conditions at ambient temperature, utilizing malic acid as a recyclable organic catalyst.

The mechanism involves malic acid activation of Boc anhydride through hydrogen bonding interactions, creating a more electrophilic species for amino group attack. The catalyst can be recovered and reused multiple times without significant activity loss, making this approach economically attractive for large-scale applications [9].

Another green approach employs neat conditions without any solvent or catalyst [7]. This methodology relies on the inherent reactivity of Boc anhydride with amino groups, achieving protection through direct contact between reactants. While reaction times are longer (10-30 minutes), the elimination of all solvents and catalysts represents the ultimate in green chemistry principles.

The water-mediated deprotection system provides an environmentally benign alternative to traditional acidic conditions [8]. This approach utilizes water as both solvent and nucleophile, operating at reflux temperatures to achieve selective Boc group removal without additional reagents.

Scale-Up and Process Chemistry

Industrial production of Boc-Ala-OH requires careful consideration of scale-up factors including heat management, mass transfer, and safety considerations. The exothermic nature of Boc protection reactions necessitates robust temperature control systems [10].

Laboratory-scale reactions typically employ ice bath cooling and magnetic stirring, which are inadequate for industrial applications. Pilot-scale operations require jacketed reactors with mechanical agitation to ensure uniform heat distribution and efficient mixing [11]. Industrial-scale production demands sophisticated heat exchangers and high-efficiency mixing systems to maintain reaction homogeneity [10].

Mass transfer considerations become critical at larger scales due to the heterogeneous nature of many protection reactions. The biphasic water/organic solvent systems commonly employed require vigorous agitation to maintain interfacial contact for optimal reaction rates [11].

Safety considerations are paramount due to carbon dioxide evolution during protection reactions. Adequate ventilation systems and pressure relief mechanisms are essential for safe operation [12]. The use of explosion-proof equipment is recommended when organic solvents are employed, particularly with volatile systems [12].

Equipment material selection requires careful evaluation of chemical compatibility. While glass vessels are suitable for laboratory work, industrial applications typically employ stainless steel or specialized alloy construction to withstand reaction conditions and provide adequate corrosion resistance [10].

Purification and Crystallization Techniques

Effective purification and crystallization are essential for obtaining high-purity Boc-Ala-OH suitable for pharmaceutical applications. Recrystallization from hexane/ethyl acetate represents the most common purification method, achieving greater than 99% purity by High Performance Liquid Chromatography analysis .

The crystallization process involves dissolution of crude product in hot ethyl acetate followed by gradual addition of hexane until cloudiness indicates saturation. Controlled cooling promotes formation of well-defined crystals with high purity and good recovery (80-90%) .

Direct crystallization from the reaction mixture offers advantages for industrial applications by eliminating intermediate isolation steps [13]. This approach requires careful control of solvent composition and cooling rates to achieve optimal crystal formation. The addition of water-soluble organic solvents such as isopropyl alcohol can improve crystallization behavior and product purity [13].

Column chromatography provides the highest purity levels (95-98%) but is less suitable for large-scale operations due to cost and complexity considerations [14]. This technique is primarily reserved for research applications or when exceptional purity requirements must be met.

Precipitation with poor solvents such as petroleum ether or diethyl ether offers a rapid purification method with moderate purity (90-95%) and good scalability [13]. This approach is particularly useful for industrial applications where speed and cost-effectiveness are prioritized over maximum purity.

The crystallization behavior of Boc-Ala-OH is influenced by several factors including solvent selection, temperature profile, and the presence of impurities. Understanding these relationships is crucial for developing robust industrial crystallization processes that consistently deliver high-quality product [15].

Industrial crystallization systems typically employ controlled temperature profiles and seeding techniques to ensure reproducible crystal formation. Automated process control systems monitor key parameters such as temperature, concentration, and crystal size distribution to optimize product quality and yield [15].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant